molecular formula C3H5Br2Cl B165209 Fumazone CAS No. 96-12-8

Fumazone

Cat. No. B165209
CAS RN: 96-12-8
M. Wt: 236.33 g/mol
InChI Key: WBEJYOJJBDISQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumazone, also known as 1,2-Dibromo-3-chloropropane (DBCP), is a dense colorless liquid, although commercial samples often appear amber or even brown . It is primarily used for bacterial infections . It is a sterile, semisynthetic, broad-spectrum, 3rd generation cephalosporin antibiotic for intravenous or intramuscular administration .


Molecular Structure Analysis

The molecular formula of Fumazone is C18H18N8O7S3 . It is a cephalosporin/cephamycin beta-lactam antibiotic .


Physical And Chemical Properties Analysis

Fumazone is a dense colorless liquid, although commercial samples often appear amber or even brown . It is a cephalosporin/cephamycin beta-lactam antibiotic .

Scientific Research Applications

Application in Agriculture

  • Specific Scientific Field: Agriculture, specifically in the cultivation of bananas .
  • Summary of the Application: Fumazone, also known as Dibromochloropropane (DBCP), was used as a pesticide in banana and pineapple plantations in several countries, including the Philippines . It was used to kill microscopic worms that destroy the roots of banana trees .
  • Methods of Application or Experimental Procedures: DBCP was a liquid fumigant injected into the ground . The pesticide was also sprayed into the air with irrigation guns . The bananas treated with this pesticide were exported to various countries .
  • Results or Outcomes: The use of DBCP resulted in a significant conflict due to its toxicity . The water and soil in the areas where it was used are still toxic . The farmworkers who were exposed to DBCP suffered from poisoning .

Application in Nematode Control

  • Specific Scientific Field: Agriculture, specifically in nematode control .
  • Summary of the Application: High-dosage broadcast applications of DBCP can provide significant nematode control for up to two years after treatment and up to six years of nematode relief .
  • Methods of Application or Experimental Procedures: DBCP is applied to a properly prepared field soil as a fumigant .
  • Results or Outcomes: Soil fumigation with DBCP at replanting sites usually returns the cost of the treatment, often in the form of 10 to 50 percent greater yield .

Safety And Hazards

Fumazone is a soil fumigant formerly used in American agriculture. In mammals, it causes male sterility at high levels of exposure . After discovery of its deleterious health effects on humans, the compound was banned from use in 1979 by the United States Environmental Protection Agency (EPA) .

properties

IUPAC Name

1,2-dibromo-3-chloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEJYOJJBDISQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br2Cl
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020413
Record name 1,2-Dibromo-3-chloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2-dibromo-3-chloropropane appears as a colorless liquid. Denser than water. Flash point 170 °F. Boiling point 195 °F. Toxic by ingestion and inhalation. Used as a pesticide and fumigant., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 degrees F.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TECHNICAL-GRADE PRODUCT: AMBER-TO-DARK BROWN LIQUID., Dense yellow or amber liquid with a pungent odor at high concentrations., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 °F.]
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Dibromo-3-chloropropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/273
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/762
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,2-Dibromo-3-chloropropane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0184.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

385 °F at 760 mmHg (NTP, 1992), 164.5 °C at 300 mm Hg, 196 °C, 384 °F
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/762
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,2-Dibromo-3-chloropropane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0184.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

170 °F (NTP, 1992), 170 °F (OPEN CUP), 77 °C o.c., 170 °F (open cup), (oc) 170 °F
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/762
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,2-Dibromo-3-chloropropane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0184.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE IN ALIPHATIC AND AROMATIC HYDROCARBONS, MISCIBLE WITH OILS, DICHLOROPROPANE, ISOPROPYL ALCOHOL, 0.1% wt/wt in water, Miscible with acetone, In water= 1230 mg/l at 20 °C, Solubility in water, g/l at 20 °C: 1.2 (poor), 0.1%
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,2-Dibromo-3-chloropropane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0184.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

2.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.08 AT 20 °C/20 °C, Relative density (water = 1): 2.1, 2.05
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/762
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,2-Dibromo-3-chloropropane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0184.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.09 at 14 °C, Relative vapor density (air = 1): 8.16
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.8 mmHg at 70 °F (NTP, 1992), 0.8 [mmHg], 0.58 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 77, 0.8 mmHg
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Dibromo-3-chloropropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/273
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/762
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,2-Dibromo-3-chloropropane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0184.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

ADMIN OF A SINGLE ORAL DOSE OF 1,2-DIBROMO-3-CHLOROPROPANE (DBCP) TO MALE RATS DECR HEPATIC MICROSOMAL CYTOCHROME P450 & B5 TO 45 AND 65% OF CONTROLS AFTER 48 HR. INCORPORATION OF DELTA-AMINOLEVULINIC ACID INTO PROTEIN, MICROSOMES & PROTEASE-TREATED MICROSOMES WAS DECR 88, 65, AND 70% OF RESPECTIVE CONTROL VALUE IN ANIMALS TREATED FOR 12 HR. ACTIVITY OF ALA-DEHYDRATASE ALSO DECR TO 75 AND 90% OF CONTROLS AT 24 AND 48 HR. THESE DATA SUGGEST AN INHIBITION OF HEME SYNTH OR AN ALTERATION IN HEME DEGRADATION MAY PLAY A ROLE IN DECR OF THE MICROSOMAL CYTOCHROMES FOLLOWING TREATMENT WITH DBCP., Challenge of male rats with a single dose of 1,2-dibromo-3-chloropropane resulted in significant decr in cytochrome p450 in microsomes isolated from liver, kidney, testis, lung, & small intestine mucosa 48 hr after treatment. Lipid peroxidation was not found in hepatic microsomes. In liver tissue, treatment resulted in a decr in cytochrome p450 in both rough & smooth microsomal fractions and nuclei, but not in mitochondrial fractions. Mixed-function oxidase activities in hepatic microsomes decr in parallel with cytochrome p450 content. Thus, treatment with alkyl halides may preferentially affect isozymes of cytochrome p450., The potential for 1,2-dibromo-3-chloropropane (DBCP) to reduce male fertility by acting at a site in the genital tract beyond the testis was evaluated in male rats. Doses of 10, 20, or 40 mg/kg DBCP given sc once daily for 7 days caused a dose-dependent redn in the metab of glucose to carbon dioxide by epididymal sperm, as measured in vitro. Conversion of glucose to lactate was not reduced, indicating inhibition of energy metab at a step postglycolysis. The direct addn of DBCP to epididymal sperm being incubated in vitro also inhibited the metab of glucose to CO2. Thus, DBCP may cause a nearly immediate infertility via a direct effect on posttesticular sperm. A possible mechanism of the infertility is inhibition by DBCP of glucose metab in the ejaculated sperm., Subcutaneous administration of the nematocide, 1,2-dibromo-3-chloropropane (DBCP), to adult, male, fischer 344 rats transiently depleted hepatic and caput (head) epididymal nonprotein sulfhydryl contents. NPS concentrations in the testis and kidney were not lowered by DBCP. Liver, kidney and testis all exhibited increases in tissue nonprotein sulfhydryl concentrations 48 hr after treatment; the effects were most prominent in the outer medullary section of the kidney 24 hr after treatment with 80 mg/kg of DBCP. The glutathione depleting agent diethyl maleate transiently lowered hepatic, renal and caput epididymal nonprotein sulfhydryl concentrationsin a dose and time dependent manner. Renal and caput epididymal nonprotein sulfhydryl contents were increased relative to control 24 hr after diethyl maleate treatment. Single sc injections of DBCP produced dose dependent lesions in the kidney, testis, caput epididymis and liver. Diethyl maleate treatment 90 min before DBCP treatment enhanced the nephrotoxic potency of DBCP as indicated by greater elevations of blood urea nitrogen and serum creatinine concentrations and by more severe renal tubular necrosis in diethyl maleate pretreated thanin vehicle controls, as determined 48 hr after DBCP exposure. Seminiferous tubular degeneration, as determined 48 hr post-DBCP treatment, was greater in rats pretreated with 600 mg/kg of diethyl maleate than in nonpretreated controls. When examined 16 days after DBCP treatment, however, the severity of testicular atrophy was virtually the same in rats pretreated with a lower dose of diethyl maleate (400 mg/kg) as in nonpretreated rats. These results indicate that DBCP is a depletor of hepatic and caput epididymal NPS in the acutely toxic dose range. Inasmuch as NPS concentrations were not lowered in two of the major target organs, kidney and testis, acute DBCP injury would not appear to be dependent on local glutathione depletion. However, the greater susceptibility of kidney and testis to DBCP injury after diethyl maleate pretreatment suggests an important role for nonprotein sulfhydryl, particularly those in the liver, in modulating DBCP toxicities.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Technical grade DBCP has been shown to contain up to 10% impurities, incl epichlorohydrin and allyl chloride. ... Epichlorohydrin is added intentionally as a stabilizer.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,2-Dibromo-3-chloropropane

Color/Form

Colorless liquid when pure

CAS RN

96-12-8, 67708-83-2
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Dibromo-3-chloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3-chloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, dibromochloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067708832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 1,2-dibromo-3-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Dibromo-3-chloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-3-chloropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K0FD4803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/762
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

43 °F (NTP, 1992), 5 °C, 6 °C, 43 °F
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,2-DIBROMO-3-CHLOROPROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/762
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,2-Dibromo-3-chloropropane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0184.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fumazone
Reactant of Route 2
Fumazone
Reactant of Route 3
Fumazone
Reactant of Route 4
Fumazone
Reactant of Route 5
Fumazone
Reactant of Route 6
Fumazone

Citations

For This Compound
445
Citations
GO Turner - Down to Earth, 1970 - cabdirect.org
Results taken from the literature indicate that the most efficient nematode control is obtained with Telone and Fumazone when the air content of the soil is high. This can be achieved by …
Number of citations: 3 www.cabdirect.org
SY Shiau, RA Huff, BC Wells, IC Felkner - Mutation Research/Fundamental …, 1980 - Elsevier
… tions of fumazone. His* mutants were induced only through metabolism … fumazone is a base-pair mutagen. Surprisingly, the Salmonella tester TAIO0 failed to be mutated by fumazone. …
Number of citations: 44 www.sciencedirect.com
GW Yeates, WB Healy, JP Widdowson… - New Zealand Journal …, 1975 - Taylor & Francis
Abstract Effects were measured of the soil fumigants methyl bromide, ‘Telone’, and ‘Fumazone’, with phosphate at 35 and 175 kg/ha, on populations of root-knot nematode (…
Number of citations: 15 www.tandfonline.com
EG Spears - Agricultural History, 2016 - search.proquest.com
Dibromochloropropane (dBcP), tradenamed Fumazone and nemagone and manufactured by dow and Shell, was used to destroy tiny roundworms in soil, initially around the pineapple …
Number of citations: 2 search.proquest.com
M Fida, A Taquayya S - 1995 - pesquisa.bvsalud.org
Effect of fumazone on sperm count in rabbits | JMS-Journal of Medical Sciences. 1995; 5 (3): 4-9 | IMEMR … Effect of fumazone on sperm count in rabbits … Effect of fumazone on sperm …
Number of citations: 0 pesquisa.bvsalud.org
RA Hayden, EF Savage, VE Prince - Proc. Amer. Soc. Hort. Sci, 1968
Number of citations: 11
CR Youngson, CAI Goring, RL Noveroske - Down to Earth, 1967
Number of citations: 7
T Centeno - Nematodes of Tropical Crops, 1969 - CABI Publishing
Number of citations: 0
HW Lembright - Down to Earth, 1965
Number of citations: 2
WO Miller, PA Thomas, MG Norris - Down to earth, 1971
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.